N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide
Description
N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide is a bicyclic compound featuring a rigid [1.1.1]pentane core substituted with a primary amine (-NH₂) at the 3-position and a methanesulfonamide (-SO₂NH₂CH₃) group at the 1-position. This scaffold is of significant interest in medicinal chemistry due to its constrained geometry, which enhances binding specificity to biological targets such as enzymes or receptors.
Key physicochemical properties inferred from related compounds include:
Properties
Molecular Formula |
C6H12N2O2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)methanesulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-2-5(7,3-6)4-6/h8H,2-4,7H2,1H3 |
InChI Key |
LYVHAWYFSJFTMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC12CC(C1)(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide typically involves the reaction of 3-aminobicyclo[1.1.1]pentane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonamide group.
Scientific Research Applications
N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights critical differences between N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide and related bicyclo[1.1.1]pentane derivatives:
Key Findings from Comparative Studies
The chlorophenoxy-acetamido derivative () demonstrates that bulky substituents enhance ATF4 inhibition, suggesting that the smaller sulfonamide group in the target compound may prioritize different biological targets .
Synthetic Accessibility :
- Sulfonamide derivatives (e.g., compound 11b ) are synthesized via coupling reactions under mild conditions (toluene, triethylamine), whereas acetamide derivatives () may require protective group strategies due to hydroxyl sensitivity .
Safety and Handling: The hydroxy-acetamide derivative () exhibits acute oral toxicity (H302) and skin irritation (H315), whereas the amino-sulfonamide variant is likely less toxic due to reduced electrophilicity .
Thermodynamic Stability :
Biological Activity
N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a bicyclic core, which contributes to its rigidity and distinct chemical reactivity. The compound's structure allows for various interactions with biological targets, primarily through its amino and methanesulfonamide groups.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H12N2O2S |
| Molecular Weight | 166.24 g/mol |
| CAS Number | 1172097-47-0 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, such as proteins and nucleic acids. The methanesulfonamide group may interact with various enzymes or receptors, potentially modulating their activity.
Key Interactions:
- Hydrogen Bonding: The amino group facilitates interactions with active sites of enzymes.
- Chemical Reactivity: The methanesulfonamide can participate in nucleophilic substitutions, affecting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, although detailed studies are still required to elucidate this mechanism.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial properties of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate inhibitory effects, warranting further investigation into its structure-activity relationship (SAR) .
Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with serine proteases. Binding assays demonstrated that this compound could effectively inhibit enzyme activity, suggesting potential applications in therapeutic contexts where serine protease modulation is beneficial .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate | Moderate enzyme inhibition | Carbamate group instead of sulfonamide |
| N-{3-amino-bicyclo[2.2.2]octane}-methanesulfonamide | Limited data available | Different bicyclic structure |
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound:
Potential Research Avenues:
- In Vivo Studies: To assess pharmacokinetics and pharmacodynamics.
- SAR Studies: To optimize the compound's structure for enhanced efficacy.
- Broader Biological Testing: Including cancer cell lines and other microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
